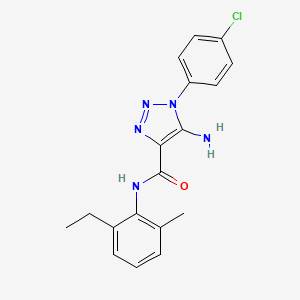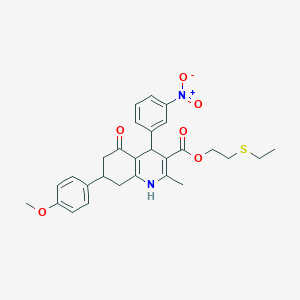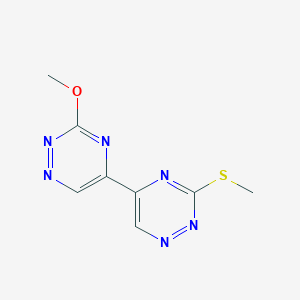![molecular formula C23H18N2O4S2 B4948490 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide), commonly known as MBPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MBPTC has been found to possess several biochemical and physiological effects that make it a promising candidate for various medical applications.
Mecanismo De Acción
The mechanism of action of MBPTC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MBPTC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, MBPTC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MBPTC has been found to possess several biochemical and physiological effects that make it a promising candidate for various medical applications. It has been shown to possess potent antioxidant activity, which can help to protect cells from oxidative damage. Additionally, MBPTC has been found to possess anti-inflammatory properties, which can help to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBPTC has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for MBPTC research, including the investigation of its potential use in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, MBPTC is a promising compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for various medical applications, including the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of MBPTC and to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of MBPTC involves the reaction of 2,4-dihydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a suitable catalyst. The resulting product is a white crystalline compound that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the synthesized MBPTC can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MBPTC has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess several potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. MBPTC has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c26-18-12-14(5-7-16(18)24-22(28)20-3-1-9-30-20)11-15-6-8-17(19(27)13-15)25-23(29)21-4-2-10-31-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDIRVQJGWDIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CS4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-biphenylylmethyl)methanamine](/img/structure/B4948410.png)
![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)


![2-methyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4948452.png)



![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4948479.png)
